2-Chloro-5-methoxyquinoxaline
Overview
Description
2-Chloro-5-methoxyquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C9H7ClN2O It is a derivative of quinoxaline, characterized by the presence of a chlorine atom at the second position and a methoxy group at the fifth position on the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methoxyquinoxaline typically involves the condensation of 2-chloroaniline with 1,2-dicarbonyl compounds. One common method includes the reaction of 2-chloroaniline with glyoxal in the presence of a suitable catalyst, such as titanium silicate-1, under mild conditions. The reaction is usually carried out in methanol at room temperature, yielding the desired quinoxaline derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methoxyquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding quinoxaline derivatives with different functional groups.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products:
- Substituted quinoxalines with various functional groups depending on the nucleophile used.
- Oxidized quinoxaline derivatives with aldehyde or carboxylic acid groups.
- Reduced dihydroquinoxaline derivatives.
Scientific Research Applications
2-Chloro-5-methoxyquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as kinase inhibitors and anticancer agents.
Industry: Utilized in the production of organic semiconductors, dyes, and electroluminescent materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxyquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing the phosphorylation of target proteins and thereby inhibiting signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the chlorine and methoxy substituents.
2-Chloroquinoxaline: Similar structure but without the methoxy group.
5-Methoxyquinoxaline: Similar structure but without the chlorine atom.
Uniqueness: 2-Chloro-5-methoxyquinoxaline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
Properties
IUPAC Name |
2-chloro-5-methoxyquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-9(7)11-5-8(10)12-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHWLTKUSQJBHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC(=CN=C21)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506874 | |
Record name | 2-Chloro-5-methoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76052-76-1 | |
Record name | 2-Chloro-5-methoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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